![molecular formula C18H19ClN6O2S B5505160 2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5505160.png)
2-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that exhibit significant biological activity due to their complex molecular structure. The presence of pyridinyl and pyridazinyl groups suggests potential for pharmacological applications, although we are excluding drug use and dosage details as per the request.
Synthesis Analysis
Synthesis of compounds with similar complexity often involves multi-step reactions, starting from basic heterocyclic scaffolds and introducing various functional groups through substitution reactions. For instance, the synthesis of arylated heteroarenes, including bioactive derivatives, can be achieved via palladium-catalyzed direct C–H arylation of heteroarenes with aryl halides or pseudohalides (Rossi et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds often features conjugated systems that contribute to their reactivity and interaction with biological targets. Techniques like X-ray crystallography and NMR spectroscopy are crucial for elucidating these structures, providing insights into the arrangement of atoms and the presence of key functional groups.
Chemical Reactions and Properties
Compounds with similar structural motifs are known to participate in a variety of chemical reactions, including nucleophilic substitution and coupling reactions. The functional groups present can undergo transformations that modify the compound's reactivity and properties, as seen in the chemistry of pyrimidine derivatives which exhibit a range of biological activities (Kumar et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and boiling point, are influenced by their molecular structure. For instance, the presence of sulfonamide groups can enhance water solubility, which is crucial for biological applications.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards oxidizing or reducing agents, are determined by the functional groups within the molecule. Arylmethylidenefuranones provide an example of how the reactivity of a compound can be tailored through structural modifications (Kamneva et al., 2018).
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antioxidant Potential
Sulfonamide derivatives have been synthesized and characterized for their biological potential, showing significant enzyme inhibition against AChE and BChE enzymes, with some compounds demonstrating up to 91% inhibition. Molecular docking studies supported these findings, suggesting potential applications in treating diseases related to enzyme dysfunction. Additionally, antioxidant studies revealed compounds with up to 96% scavenging ability, highlighting their potential in oxidative stress-related conditions (Kausar et al., 2019).
Anticancer Activity
Novel pyridazinone derivatives bearing benzenesulfonamide moiety have shown remarkable anticancer activity against various human cancer cell lines, including leukemia and non-small cell lung cancer. One compound in particular demonstrated a GI(50) value of less than 0.1 μM, indicating high potency. These findings suggest the potential of these compounds as leads for developing new anticancer agents (Rathish et al., 2012).
Molecular Modeling and QSAR Studies
A series of novel benzenesulfonamides was synthesized and showed significant cytotoxic activity against various cancer cell lines. QSAR studies provided predictive models for their cytotoxic activity, and molecular docking helped understand their binding mode, suggesting their utility in designing targeted cancer therapies (Tomorowicz et al., 2020).
Antimicrobial Activity
Pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Some compounds exhibited strong antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hassan, 2013).
Eigenschaften
IUPAC Name |
2-chloro-N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-13-6-7-16(21-12-13)23-18-9-8-17(24-25-18)20-10-11-22-28(26,27)15-5-3-2-4-14(15)19/h2-9,12,22H,10-11H2,1H3,(H,20,24)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRVSELXOOUVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




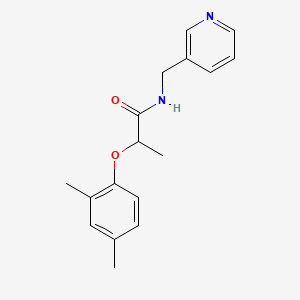
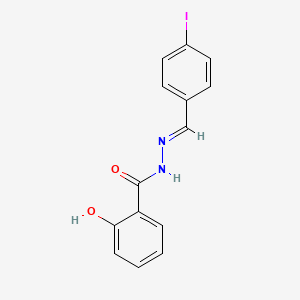
![2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5505127.png)
![2-({1-[(2-ethyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5505133.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B5505139.png)
![5-[(5-methyl-2-thienyl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-4-imidazolidinone](/img/structure/B5505140.png)
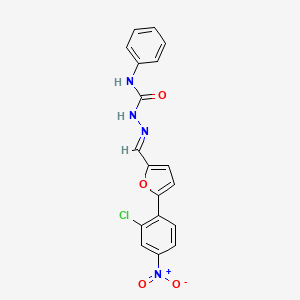
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5505149.png)
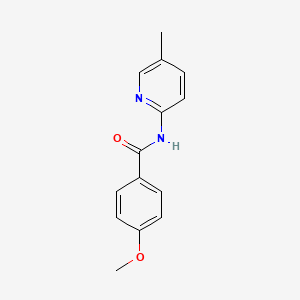
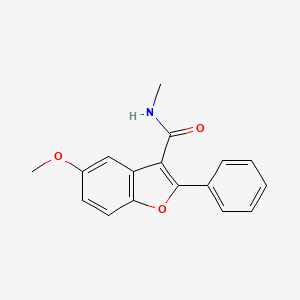
![8-(2-chloro-6-fluoro-3-methylbenzyl)-2-cyclopropyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5505180.png)